(2S)-2-(2-methoxypropan-2-yl)piperidine hydrochloride
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Overview
Description
(2S)-2-(2-methoxypropan-2-yl)piperidine hydrochloride is a chemical compound belonging to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-methoxypropan-2-yl)piperidine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, such as hydrogenation of pyridine or cyclization of amino alcohols.
Introduction of the Methoxypropan-2-yl Group: This step involves the alkylation of the piperidine ring with 2-methoxypropan-2-yl halide under basic conditions.
Formation of the Hydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve continuous flow synthesis techniques to ensure high yield and purity. These methods are designed to be cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2-methoxypropan-2-yl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, sodium hydride.
Major Products
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Various substituted piperidines.
Scientific Research Applications
(2S)-2-(2-methoxypropan-2-yl)piperidine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (2S)-2-(2-methoxypropan-2-yl)piperidine hydrochloride involves its interaction with specific molecular targets. It is believed to modulate various signaling pathways, including the phosphatidylinositol-3-kinase/Akt pathway, which plays a crucial role in cell survival and proliferation . The compound may also interact with other cellular receptors and enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
2,6-Disubstituted Piperidines: Compounds with substituents at the 2 and 6 positions of the piperidine ring.
Pyridine: A six-membered aromatic ring with one nitrogen atom.
Uniqueness
(2S)-2-(2-methoxypropan-2-yl)piperidine hydrochloride is unique due to the presence of the 2-methoxypropan-2-yl group, which imparts specific chemical and biological properties.
Properties
CAS No. |
2624109-06-2 |
---|---|
Molecular Formula |
C9H20ClNO |
Molecular Weight |
193.7 |
Purity |
95 |
Origin of Product |
United States |
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